Cas no 1807292-76-7 (Ethyl 2-cyano-4-ethyl-3-nitrobenzoate)

Ethyl 2-cyano-4-ethyl-3-nitrobenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-cyano-4-ethyl-3-nitrobenzoate
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- インチ: 1S/C12H12N2O4/c1-3-8-5-6-9(12(15)18-4-2)10(7-13)11(8)14(16)17/h5-6H,3-4H2,1-2H3
- InChIKey: IYDDFFRMXJMNFV-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C1C=CC(=C(C=1C#N)[N+](=O)[O-])CC)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 368
- トポロジー分子極性表面積: 95.9
- 疎水性パラメータ計算基準値(XlogP): 2.5
Ethyl 2-cyano-4-ethyl-3-nitrobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010002648-1g |
Ethyl 2-cyano-4-ethyl-3-nitrobenzoate |
1807292-76-7 | 97% | 1g |
$1475.10 | 2023-09-03 |
Ethyl 2-cyano-4-ethyl-3-nitrobenzoate 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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9. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
Ethyl 2-cyano-4-ethyl-3-nitrobenzoateに関する追加情報
Ethyl 2-cyano-4-ethyl-3-nitrobenzoate: A Comprehensive Overview
Ethyl 2-cyano-4-ethyl-3-nitrobenzoate, also known by its CAS number 1807292-76-7, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a benzoate backbone substituted with cyano, ethyl, and nitro groups. The presence of these functional groups imparts distinctive chemical properties, making it a valuable molecule for various applications.
The benzoate moiety serves as the central framework of the molecule, with substituents at positions 2, 3, and 4. The cyano group at position 2 introduces electron-withdrawing effects, enhancing the compound's reactivity in certain chemical reactions. Meanwhile, the nitro group at position 3 contributes to the molecule's stability and aromaticity, while the ethyl group at position 4 adds steric bulk and potentially influences solubility properties.
Recent studies have highlighted the potential of Ethyl 2-cyano-4-ethyl-3-nitrobenzoate in drug design and development. Researchers have explored its role as a precursor in synthesizing bioactive compounds, particularly those targeting specific enzyme systems or cellular pathways. For instance, investigations into its ability to inhibit certain kinases have shown promising results, suggesting its potential as a lead compound in anti-cancer drug discovery.
In addition to its pharmacological applications, Ethyl 2-cyano-4-ethyl-3-nitrobenzoate has been studied for its electronic properties in materials science. The compound's structure allows for efficient charge transport mechanisms, making it a candidate for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Recent advancements in this area have demonstrated improved device performance when incorporating this compound into polymer blends.
The synthesis of Ethyl 2-cyano-4-ethyl-3-nitrobenzoate typically involves multi-step organic reactions, including Friedel-Crafts acylation and subsequent substitution reactions to introduce the desired substituents. Optimization of reaction conditions has been a focus of recent research to enhance yield and purity, ensuring scalability for industrial applications.
Furthermore, environmental considerations have prompted studies on the biodegradation and toxicity of Ethyl 2-cyano-4-ethyl-3-nitrobenzoate. Preliminary findings indicate that under specific microbial conditions, the compound can undergo biodegradation, reducing its environmental footprint. These studies are crucial for assessing its safety profile and ensuring sustainable practices in its production and use.
In conclusion, Ethyl 2-cyano-4-ethyl-3-nitrobenzoate (CAS No. 1807292-76-7) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an attractive candidate for both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern chemistry and materials science.
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